molecular formula C7H6ClN3 B172252 5-Chloro-1H-indazol-6-amine CAS No. 100960-35-8

5-Chloro-1H-indazol-6-amine

Cat. No.: B172252
CAS No.: 100960-35-8
M. Wt: 167.59 g/mol
InChI Key: UBSUVQXJCAJWPB-UHFFFAOYSA-N
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Description

5-Chloro-1H-indazol-6-amine: is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the intermediate, which is then cyclized to produce the desired indazole derivative. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-1H-indazol-6-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor and its ability to interact with biological targets. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound in drug discovery and development .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other industrial products .

Comparison with Similar Compounds

  • 5-Bromo-1H-indazol-6-amine
  • 5-Fluoro-1H-indazol-6-amine
  • 5-Methyl-1H-indazol-6-amine

Comparison: 5-Chloro-1H-indazol-6-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different reactivity and biological activity. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

5-chloro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSUVQXJCAJWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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